molecular formula C11H16N2O3 B15202856 5-deoxy-L-arabinose phenylhydrazone

5-deoxy-L-arabinose phenylhydrazone

Cat. No.: B15202856
M. Wt: 224.26 g/mol
InChI Key: BIVHIDUIIIYYKK-BOAFTQECSA-N
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Description

Historical Trajectory of Phenylhydrazone Derivatives within Carbohydrate Chemistry Scholarship

The story of phenylhydrazone derivatives in carbohydrate chemistry is intrinsically linked to the pioneering work of Emil Fischer. In 1875, Fischer first prepared phenylhydrazine (B124118). This discovery proved to be a monumental step forward for carbohydrate chemistry. chemistnotes.com Fischer developed the osazone formation reaction, where reducing sugars react with an excess of phenylhydrazine at high temperatures to form crystalline derivatives called osazones. wikipedia.orgnumberanalytics.com This reaction was a critical tool for the identification and differentiation of monosaccharides. wikipedia.orgnumberanalytics.com

The formation of osazones involves both oxidation and condensation reactions, requiring a free carbonyl group in the sugar. wikipedia.org A key aspect of osazone formation is that it destroys the stereochemistry at the C-2 position of an aldose, which was instrumental in determining the configurations of sugars like glucose and mannose. chemistnotes.com For instance, D-glucose, D-mannose, and D-fructose all form the same osazone, indicating they differ only in the configuration at the first two carbon atoms. chemistnotes.com These highly colored and crystalline compounds, with their distinct crystal shapes for different sugars, became a cornerstone of carbohydrate analysis. wikipedia.org

Stereochemical Significance of 5-Deoxy-L-arabinose as a Chiral Synthetic Precursor

The "L-" configuration of 5-deoxy-L-arabinose is of particular importance. While most naturally occurring sugars are in the D-form, L-sugars like L-arabinose are found in nature and serve as valuable chiral building blocks. mdpi.com Chirality, or the "handedness" of molecules, is a fundamental concept in organic synthesis, as the spatial arrangement of atoms can drastically affect a molecule's biological activity. mdpi.comhilarispublisher.com

5-Deoxy-L-arabinose is a deoxy sugar, meaning a hydroxyl group has been replaced by a hydrogen atom, in this case at the C5 position. This structural modification differentiates it from L-arabinose and other pentoses, influencing its reactivity and making it a valuable precursor in specialized syntheses. The specific stereochemistry of L-arabinose derivatives is leveraged in the synthesis of complex chiral molecules, such as L-biopterin, a cofactor in neurotransmitter synthesis. The use of naturally available chiral compounds like 5-deoxy-L-arabinose is a key strategy in chiral pool synthesis, which aims to build complex target molecules from readily available, enantiopure starting materials. mdpi.com

Contemporary Research Imperatives for 5-Deoxy-L-arabinose Phenylhydrazone in Organic Synthesis and Related Fields

Current research on this compound focuses on its role as a key intermediate in the synthesis of biologically important molecules. A significant application is in the preparation of 5,6,7,8-tetrahydro-L-biopterin. google.comgoogle.com The synthesis involves reacting 5-deoxy-L-arabinose with phenylhydrazine to form the phenylhydrazone, which then undergoes further transformations. google.comgoogleapis.com

The phenylhydrazone functional group provides stability and crystallinity, which aids in the purification and handling of the intermediate during multi-step synthetic sequences. Researchers continue to explore efficient methods for the synthesis of 5-deoxy-L-arabinose itself, which is a crucial starting material. google.comgoogle.com The development of new synthetic routes and applications for this compound and related derivatives remains an active area of investigation, driven by the demand for complex chiral molecules in fields like medicinal chemistry. sciforum.netresearchgate.net

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃ nih.gov
Molecular Weight 224.26 g/mol nih.gov
CAS Number 59245-36-2 nih.gov
IUPAC Name (1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(1E,2S,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol

InChI

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10-,11-/m0/s1

InChI Key

BIVHIDUIIIYYKK-BOAFTQECSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H](/C=N/NC1=CC=CC=C1)O)O)O

Canonical SMILES

CC(C(C(C=NNC1=CC=CC=C1)O)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 Deoxy L Arabinose Phenylhydrazone

Established Synthetic Pathways to 5-Deoxy-L-arabinose Phenylhydrazone

The synthesis of this compound is fundamentally a two-part process: first, the synthesis of its precursor, 5-deoxy-L-arabinose, followed by the condensation reaction with phenylhydrazine (B124118). The chirality of the final product is determined by the starting material used for the synthesis of the 5-deoxy-L-arabinose intermediate.

Synthesis from L-Rhamnose and Its Derived Intermediates

L-rhamnose, a naturally occurring 6-deoxyhexose, serves as a viable starting material for the synthesis of 5-deoxy-L-arabinose. The conversion involves the oxidative cleavage of the carbon-carbon bond between C1 and C2 of a protected L-rhamnose derivative to shorten the carbon chain from a hexose (B10828440) to a pentose (B10789219).

One established method involves converting L-rhamnose into its diethylmercaptal derivative. This intermediate is then oxidized, for instance with hydrogen peroxide in an acetic acid solvent, followed by decomposition with ammonia (B1221849) to yield 5-deoxy-L-arabinose. sioc-journal.cn While chemically effective, the use of L-rhamnose as a starting material on an industrial scale is often limited by its higher cost compared to other sugars. uni.lu Another approach involves the conversion of L-rhamnose 1:1-diethylsulphonyl derivatives into 5-deoxy-L-arabinose. The preparation of 5-deoxy-L-arabinose from L-rhamnose diethyl dithioacetal is a key step in the synthesis of other important biochemicals, but the use of reagents like ethanethiol (B150549) presents significant environmental challenges. nih.gov

Once 5-deoxy-L-arabinose is obtained, it is reacted with phenylhydrazine to form the target phenylhydrazone. researchgate.net

Synthesis from L-Arabinose

A more common and industrially scalable approach utilizes the more readily available L-arabinose as the starting material. uni.lu This pathway involves the deoxygenation of the C5 hydroxyl group. A general synthetic route is as follows:

Thioacetal Formation: L-arabinose is reacted with an alkyl mercaptan (such as ethanethiol) in the presence of an acid catalyst to form the corresponding L-arabinose dialkylmercaptal.

Selective Tosylation: The primary hydroxyl group at the C5 position of the L-arabinose dialkylmercaptal is selectively protected with a tosyl group (p-toluenesulfonyl chloride) to form 5-tosyl-L-arabinose-dialkylmercaptal. This creates a good leaving group at the C5 position.

Reductive Deoxygenation: The 5-tosyl group is removed via reduction to yield 5-deoxy-L-arabinose-dialkylmercaptal. Historically, this step was performed using powerful but hazardous and expensive reducing agents like lithium aluminum hydride (LiAlH₄). uni.lu More optimized methods now employ sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO). uni.lu

Deprotection: The dialkylmercaptal group is removed from 5-deoxy-L-arabinose-dialkylmercaptal using hydrochloric acid in DMSO to liberate the free 5-deoxy-L-arabinose. uni.lu

Hydrazone Formation: The resulting 5-deoxy-L-arabinose is then condensed with phenylhydrazine, typically in methanol (B129727) with a catalytic amount of acetic acid, to yield this compound. uni.lu

This pathway is advantageous due to the lower cost of L-arabinose and the development of safer and more efficient reagents for the reduction step. uni.lu

Synthetic Strategies Utilizing L-Tartaric Acid as a Chiral Synthon

L-tartaric acid is a valuable and inexpensive chiral starting material for the synthesis of various complex molecules, including 5-deoxy-L-arabinose. A reported synthesis uses L-tartaric acid as the chiral template to construct the required stereochemistry of the deoxy sugar. researchgate.net

The synthesis involves converting L-tartaric acid into a suitable aldehyde intermediate, pivaloyl aldehyde, through established literature procedures. A nucleophilic addition to this aldehyde, followed by hemiacetal formation, leads to the creation of 5-deoxy-L-arabinose. researchgate.net This product, possessing the correct chirality derived from the L-tartaric acid pool, is then reacted with phenylhydrazine to form the desired this compound. researchgate.net This approach is particularly significant as it provides a pathway to the target molecule from a non-carbohydrate, readily available chiral precursor.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Significant research has been directed towards improving the efficiency and yield of the synthesis of 5-deoxy-L-arabinose and its subsequent phenylhydrazone derivative. A key area of optimization has been the reduction of the 5-tosyl-L-arabinose-dialkylmercaptal intermediate.

Early methods employing lithium aluminum hydride (LiAlH₄) were effective but posed challenges due to the reagent's cost and hazardous nature. uni.lu Furthermore, the subsequent desulfurization step often required mercury compounds like mercuric chloride, which are highly toxic and environmentally problematic, with yields often below 50%. uni.lu

A major improvement was the development of a process using sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO). uni.lu This combination offers a safer and more cost-effective alternative for the reductive displacement of the tosylate group. The reaction to form 5-deoxy-L-arabinose-dialkylmercaptal is typically carried out at temperatures between 20°C and 100°C for 1 to 5 hours, achieving yields of 80% or higher. uni.lu The subsequent hydrolysis of the mercaptal to give 5-deoxy-L-arabinose using hydrochloric acid in DMSO also proceeds with high efficiency (yields of 90% or more) under mild conditions (15°C to 30°C for 1 to 5 hours). uni.lu

The final condensation step to form the phenylhydrazone is itself highly efficient. The reaction between 5-deoxy-L-arabinose and phenylhydrazine in methanol, catalyzed by a drop of glacial acetic acid, proceeds smoothly at room temperature and is typically complete within an hour. uni.lu

Reaction Step Traditional Conditions Optimized Conditions Yield Improvement
Reduction LiAlH₄ in ether/benzeneNaBH₄ in DMSOFrom <50% to ≥80%
Deprotection HgCl₂HCl in DMSOFrom <50% to ≥90%
Hydrazone Formation Phenylhydrazine, methanol, acetic acidMicrowave irradiation, acetic acidFrom ~1 hour to 1-2 minutes

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the formation of hydrazones, microwave irradiation offers a significant enhancement over traditional thermal methods.

In a microwave-assisted method for hydrazone synthesis, the reaction of the aldehyde (5-deoxy-L-arabinose) with phenylhydrazine can be completed in as little as 1 to 2 minutes. This approach typically uses a catalytic amount of acetic acid and can achieve high yields, often in the range of 80-95%. The rapid heating and efficient energy transfer under microwave conditions dramatically reduce the reaction time from hours to minutes, making it a highly efficient alternative for the final step of the synthesis.

Mechanistic Elucidation of Hydrazone Formation from 5-Deoxy-L-arabinose

The formation of this compound from 5-deoxy-L-arabinose and phenylhydrazine is a classic condensation reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Equilibrium of the Sugar: In solution, 5-deoxy-L-arabinose exists in equilibrium between its cyclic hemiacetal forms (furanose and pyranose) and its open-chain aldehyde form. The reaction occurs with the open-chain form, which contains the reactive aldehyde functional group.

Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde group, making the carbonyl carbon more electrophilic and susceptible to attack. The terminal nitrogen atom of the phenylhydrazine molecule, which is a potent nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. This creates a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N). This results in a protonated hydrazone.

Deprotonation: Finally, a base (such as water or another molecule of phenylhydrazine) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable this compound product.

The resulting C=N double bond of the hydrazone is responsible for the characteristic properties of this class of compounds.

Role of Acid Catalysis in Hydrazone Formation

The formation of this compound is achieved through the condensation reaction between 5-deoxy-L-arabinose and phenylhydrazine. This reaction is critically dependent on acid catalysis to proceed at a practical rate. google.com The catalyst, typically a weak acid like glacial acetic acid, plays a pivotal role in activating the carbonyl group of the sugar for nucleophilic attack. google.comgoogleapis.com

The mechanism begins with the protonation of the carbonyl oxygen of 5-deoxy-L-arabinose by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the nitrogen atom of phenylhydrazine. This nucleophilic addition results in the formation of an unstable tetrahedral intermediate called a carbinolamine.

Following the formation of the carbinolamine, a proton transfer occurs from the nitrogen to the oxygen atom. The acid catalyst then facilitates the elimination of a water molecule from this intermediate. The final step involves the deprotonation of the nitrogen atom, which regenerates the acid catalyst and yields the stable C=N double bond characteristic of the phenylhydrazone product. The use of a mild acid like acetic acid is crucial, as a strong acid could lead to undesired side reactions or degradation of the sugar moiety. google.com In a documented synthesis, a single drop of glacial acetic acid was sufficient to catalyze the reaction between 5-deoxy-L-(+)-arabinose and phenylhydrazine in a methanol solvent. google.com

Kinetic Studies Informing Reaction Pathway Dynamics

While detailed kinetic data such as rate constants and reaction orders are not extensively published, experimental observations provide significant insight into the reaction pathway dynamics. The kinetics of the hydrazone formation are influenced by factors such as temperature, reactant concentration, and the choice of solvent.

Control over these parameters is essential for maximizing the yield and purity of this compound by guiding the reaction pathway away from the formation of byproducts. For instance, the reaction is typically carried out for a specific duration at room temperature to ensure completion while minimizing potential side reactions. google.com One preparation method involves reacting 5-deoxy-L-(+)-arabinose with phenylhydrazine in methanol, where the reaction mixture is stirred and then allowed to stand, leading to the precipitation of the product. google.com This suggests that the product is less soluble in the reaction medium, which drives the equilibrium towards its formation.

The table below summarizes typical reaction conditions reported in the synthesis of this compound, which indirectly inform the practical kinetics of the reaction.

ParameterConditionSolventCatalystReported YieldSource
Reactants5-deoxy-L-(+)-arabinose and PhenylhydrazineMethanolGlacial Acetic Acid96% google.com
ProcessReaction acidified with acetic acid and mixed with ethyl acetate. Phenylhydrazine added by dripping.Aqueous/Ethyl AcetateAcetic AcidNot specified googleapis.com

Advanced Purification and Isolation Techniques for Research Applications

Achieving high purity of this compound is critical for its use in subsequent research applications, particularly as a starting material for complex syntheses like that of 5,6,7,8-tetrahydro-L-biopterin. google.comgoogle.com Following the initial synthesis, the crude product is typically isolated as a precipitate and then subjected to a series of purification steps to remove unreacted starting materials, catalysts, and any side products.

A common and effective purification strategy involves a multi-step washing and extraction process. After the reaction is complete and the solvent is evaporated, the resulting solid residue is washed multiple times with a non-polar solvent like ether. google.com This step is designed to remove non-polar impurities, including excess phenylhydrazine. The residue is then dissolved in a moderately polar solvent such as ethyl acetate, and this solution is washed with water to remove any remaining water-soluble impurities, like salts or the acid catalyst. google.com After drying the organic layer, typically with sodium sulfate, the solvent is evaporated under vacuum to yield the purified solid product. google.com A final wash with ether can be performed to ensure the removal of any lingering impurities, resulting in a high-purity, pale yellow solid. google.com

For applications demanding even higher purity, recrystallization from solvents like ethanol (B145695) or methanol can be employed. Chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, are also standard methods for assessing purity and for purification. nih.gov

The table below outlines various purification techniques used for this compound.

TechniqueSolvent/ReagentPurposeSource
WashingEtherRemoval of non-polar impurities and excess phenylhydrazine. google.com
Liquid-Liquid ExtractionEthyl Acetate / WaterSeparation of the product from water-soluble impurities. google.com
DryingSodium SulfateRemoval of residual water from the organic solvent. google.com
Filtration/WashingEthanol or MethanolWashing of precipitate to remove soluble impurities. google.com
Ion Exchange ChromatographyIon Exchange ResinUsed in the purification of the precursor, 5-deoxy-L-arabinose, to remove salts. epo.org

Advanced Derivatization Strategies for 5 Deoxy L Arabinose Phenylhydrazone

Acetylation and Other O-Protection Methodologies for Selective Chemical Transformations

The hydroxyl groups of 5-deoxy-L-arabinose phenylhydrazone offer multiple sites for chemical modification. Protecting these groups is crucial for directing reactions to specific positions on the carbohydrate backbone. Acetylation is a common and effective method for this purpose.

Pathways to Triacetoxy-5-deoxy-L-arabinose Phenylhydrazone

The synthesis of triacetoxy-5-deoxy-L-arabinose phenylhydrazone involves the esterification of the three hydroxyl groups of this compound with acetyl groups. This is typically achieved by treating the parent compound with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine (B92270) or sodium acetate. The base neutralizes the acetic acid byproduct and catalyzes the reaction.

The resulting acetylated derivative, 5-Deoxy-2,3,4-O-triacetyl-L-arabinose Phenylhydrazone, exhibits increased lipophilicity due to the addition of the acetyl groups. This enhanced lipophilicity can improve its solubility in organic solvents and its permeability across biological membranes, which is advantageous in drug delivery applications. Furthermore, the acetyl groups serve as effective protecting groups, masking the reactivity of the hydroxyls during subsequent synthetic steps and allowing for selective deprotection strategies later on.

Reactant Reagent Product Purpose of Reaction
This compoundAcetic Anhydride/PyridineTriacetoxy-5-deoxy-L-arabinose phenylhydrazoneProtection of hydroxyl groups, increased lipophilicity

Regioselective Protection of Hydroxyl Functionalities

Achieving regioselective protection of the hydroxyl groups in this compound is a more nuanced challenge that allows for the differential reactivity of the sugar's hydroxyls. This selective protection is key to synthesizing complex carbohydrate derivatives. Various strategies can be employed to protect specific hydroxyl groups while leaving others available for reaction.

One approach involves exploiting the different reactivities of the primary and secondary hydroxyl groups. For instance, bulky protecting group reagents may preferentially react with the less sterically hindered primary hydroxyl group. Another strategy involves the use of enzymatic catalysis, where enzymes can selectively protect or deprotect specific hydroxyls with high precision.

Advanced methods for regioselective protection include:

One-pot protection strategies: These methods aim to achieve selective protection in a single reaction vessel, improving efficiency and yield. researchgate.net

Use of organotin reagents: These can activate specific hydroxyl groups towards acylation or alkylation.

Enzyme-catalyzed protection: Lipases and proteases can be used for the regioselective acylation of sugars.

The ability to selectively protect the hydroxyl functionalities of this compound opens up a wide array of possibilities for the synthesis of tailored carbohydrate-based molecules with specific biological activities.

Chemical Reactivity and Functional Group Transformations of the Phenylhydrazone Moiety

The phenylhydrazone group itself is a versatile functional group that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives. numberanalytics.com The reactivity of this moiety is central to the synthetic utility of this compound.

Oxidation Reactions

The phenylhydrazone moiety can be oxidized to yield various products depending on the oxidizing agent and reaction conditions. For instance, oxidation of the vicinal hydroxyl group is a key step in the formation of osazones, where a second molecule of phenylhydrazine (B124118) reacts with the sugar. sciepub.com While it was initially thought that phenylhydrazine itself was the oxidizing agent, it is now understood that the oxidation can be explained by a variant of the Amadori rearrangement. sciepub.com This oxidation step is crucial for the formation of the bis-phenylhydrazone structure of the osazone. sciepub.com

Reduction Reactions to Amine Derivatives

Reduction of the phenylhydrazone group is a valuable transformation that leads to the formation of amine derivatives. researchgate.net Catalytic hydrogenation, for example using a palladium catalyst, can reduce the C=N double bond of the hydrazone to a single bond, yielding a hydrazine (B178648) derivative. Further reduction can cleave the N-N bond to produce a primary amine. The resulting amino sugars are important building blocks for the synthesis of various biologically active compounds, including imino sugars which can act as enzyme inhibitors. researchgate.net

Reaction Type Reagent Product Significance
OxidationPhenylhydrazine (in osazone formation)OsazoneCharacterization of sugars
ReductionCatalytic Hydrogenation (e.g., H₂/Pd)Amine derivativesSynthesis of imino sugars and other bioactive molecules

Stereochemical Control and Chiral Integrity in Derivatization Processes

Maintaining the stereochemical integrity of the chiral centers in the arabinose backbone is of paramount importance during any derivatization process. The specific three-dimensional arrangement of the hydroxyl groups is crucial for the biological activity of the final product.

During derivatization reactions, care must be taken to avoid conditions that could lead to epimerization or racemization. For example, reactions involving strong bases can potentially abstract a proton from a stereocenter, leading to a loss of stereochemical information. The choice of protecting groups and reaction conditions must be carefully considered to preserve the desired stereochemistry.

The inherent chirality of this compound makes it a valuable chiral building block. researchgate.net By carefully controlling the stereochemistry throughout the synthetic sequence, chemists can produce enantiomerically pure products with specific biological functions. The preservation of chiral integrity is a key consideration in the design of any synthetic route involving this compound.

Spectroscopic and Chromatographic Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 5-deoxy-L-arabinose phenylhydrazone. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR experiments, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental tools for determining the basic structure of this compound.

¹H NMR Analysis: Proton NMR spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule. In the case of this compound, ¹H-NMR analysis performed in deuterated methanol (B129727) (CD₃OD) reveals key structural features. google.com The aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.35 to 6.55 ppm. google.com Other characteristic signals include a doublet at δ 7.19 ppm, a quartet at δ 4.45 ppm, a multiplet at δ 3.87 ppm, a quartet at δ 3.48 ppm, and a doublet at δ 1.28 ppm, corresponding to the protons of the sugar backbone and the methyl group. google.com

Interactive Data Table: ¹H NMR Spectral Data of this compound google.com

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
7.35 - 6.55m (multiplet)5HPhenyl group protons
7.19d (doublet)1HCH=N proton
4.45q (quartet)1HSugar backbone proton
3.87m (multiplet)1HSugar backbone proton
3.48q (quartet)1HSugar backbone proton
1.28d (doublet)3HCH₃ protons

Note: The specific assignment of each proton on the sugar backbone requires further 2D NMR analysis.

¹³C NMR Analysis: While ¹H NMR identifies the proton framework, ¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms. Specific experimental ¹³C NMR data for this compound is not readily available in the surveyed literature. However, this technique would be expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, including those of the methyl group, the sugar chain, and the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

To establish the precise connectivity and spatial relationships between protons, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the proton-proton connectivities along the 5-deoxy-L-arabinose backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. It would be instrumental in determining the stereochemistry and the conformation of the molecule, including the geometry around the C=N double bond of the hydrazone.

Detailed experimental 2D NMR data (COSY, NOESY) for this compound are not specified in the publicly available scientific literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₁H₁₆N₂O₃ and a monoisotopic mass of 224.11609238 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like sugar derivatives without causing significant fragmentation in the ion source. An ESI-MS analysis of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting this parent ion and inducing fragmentation to produce a characteristic pattern that could confirm the structure. Specific ESI-MS fragmentation data for this compound is not detailed in the available literature.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique often used for non-volatile and thermally labile compounds. In a MALDI-MS experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. This technique is particularly useful for obtaining the molecular ion peak with minimal fragmentation. While MALDI-MS is a suitable technique for analyzing carbohydrate derivatives, specific experimental data for this compound is not available in the reviewed sources.

Post-Source Decay (PSD) Analysis

Post-source decay (PSD) is a technique used in conjunction with MALDI-TOF (Time-of-Flight) mass spectrometry to obtain fragment ion spectra. nih.govscripps.edu After the initial ionization, some ions spontaneously decompose in the flight tube. PSD analysis involves analyzing these fragment ions to gain structural information. nih.gov This method could provide valuable data on the fragmentation pathways of this compound, helping to confirm the sequence and structure of the sugar chain and its linkage to the phenylhydrazone moiety. However, no published PSD analysis specific to this compound has been identified.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its unique structural features.

Key functional groups and their expected IR absorption ranges include:

O-H stretch: The presence of multiple hydroxyl (-OH) groups from the sugar moiety will result in a broad absorption band, typically in the region of 3200-3600 cm⁻¹.

N-H stretch: The phenylhydrazone group contains an N-H bond, which is expected to show a sharp to medium absorption band around 3300-3400 cm⁻¹.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations from the phenyl ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the sugar backbone will be observed just below 3000 cm⁻¹.

C=N stretch: The carbon-nitrogen double bond of the hydrazone group is expected to show an absorption band in the range of 1620-1680 cm⁻¹.

C=C stretch (aromatic): The carbon-carbon double bonds within the phenyl ring will give rise to one or more sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-O stretch: The carbon-oxygen single bonds of the hydroxyl groups will produce strong absorption bands in the 1000-1250 cm⁻¹ region.

A patent for the preparation of 5-deoxy-L-arabinose describes the formation of this compound as an intermediate. While specific IR data for the phenylhydrazone is not provided, elemental analysis was performed, yielding results that were in close agreement with the calculated values for the molecular formula C₁₁H₁₆N₂O₃. google.com

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
N-H (hydrazone)3300-3400 (sharp to medium)
C-H (aromatic)>3000
C-H (aliphatic)<3000
C=N (hydrazone)1620-1680
C=C (aromatic)1450-1600
C-O (hydroxyl)1000-1250

Advanced Chromatographic Methodologies for Analytical Separations and Purification

Chromatography is an essential technique for the separation, identification, and purification of compounds from a mixture. Various chromatographic methods are applicable to the analysis of this compound and related sugar derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of sugar derivatives due to its high resolution and sensitivity. For compounds like this compound, which are polar, hydrophilic interaction chromatography (HILIC) is a preferred mode of separation. sigmaaldrich.com HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. sigmaaldrich.com

The phenylhydrazone derivative itself enhances detectability, particularly with UV detectors, as the phenyl group is a chromophore. The analysis of reducing sugars as their chromophoric hydrazone derivatives by reversed-phase HPLC has been demonstrated to be an effective method, allowing for quantification at the picomole level. nih.gov

Several HPLC methods are suitable for separating sugars and their derivatives:

Partition (Normal-Phase): This method is effective for separating monosaccharides and oligosaccharides. shimadzu.co.uk An aminopropyl-bonded silica (B1680970) polymer is often used as the stationary phase with an acetonitrile/water mobile phase. shimadzu.co.uk

Ligand Exchange: This technique employs a sulfonated polystyrene gel with metal counter-ions (e.g., Ca²⁺, Pb²⁺) and is particularly useful for separating monosaccharides and disaccharides. shimadzu.co.uk

Anion Exchange: Sugars can form negatively charged complexes with borate (B1201080), allowing for their separation by anion exchange chromatography using a borate buffer as the mobile phase. shimadzu.co.uk

Table 2: HPLC Methods for Sugar Derivative Analysis

HPLC ModeStationary Phase ExampleMobile Phase ExampleSuitable For
HILICAminopropyl-bonded silicaAcetonitrile/WaterPolar analytes like sugars sigmaaldrich.com
Reversed-PhaseC18Acetic acid/AcetoneChromophoric hydrazone derivatives nih.gov
Ligand ExchangeSulfonated polystyrene gel (Ca²⁺ form)WaterMonosaccharides and disaccharides shimadzu.co.uk
Anion ExchangeQuaternary ammonium (B1175870) functionalized polymerBorate bufferMonosaccharides and disaccharides shimadzu.co.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. Since sugars and their derivatives like this compound are generally non-volatile, they require derivatization to increase their volatility before GC analysis. restek.com Common derivatization methods include silylation or acetylation. restek.com

For instance, the analysis of D-arabinose has been achieved by GC-mass spectrometry (GC-MS) after derivatization to form tri-O-trifluoroacetyl derivatives of (R)-2-octyl arabinosides. nih.gov This method was sensitive enough to detect nanogram quantities. nih.gov GC analysis of saccharides with relatively low molecular weights is typically performed after derivatizing the hydroxyl groups. mdpi.com

Challenges in GC analysis of sugars include the potential formation of multiple peaks from a single sugar due to the presence of different stereoisomers (anomers). nih.govshimadzu.com However, derivatization methods can be optimized to produce a single peak for each sugar, simplifying quantitative analysis. shimadzu.com

Table 3: GC Derivatization Methods for Sugar Analysis

Derivatization MethodReagentsPurpose
Silylatione.g., Trimethylsilyl (TMS) reagentsIncrease volatility restek.com
Acetylatione.g., Acetic anhydrideIncrease volatility restek.com
Oxime-Trifluoroacetyl (TFA)Ethylhydroxylamine (EtOx), N-Methyl-bis(trifluoroacetamide) (MBTFA)Increase volatility and improve separation restek.com
Chiral Glycosylation(R)-2-octanol, Trifluoroacetic anhydrideSeparate enantiomers and increase volatility nih.gov

Paper Chromatography Applications

Paper chromatography is a simple and cost-effective technique that has been widely used for the separation and identification of sugars. kau.edu.saias.ac.in It operates on the principle of partition chromatography, where compounds are separated based on their differential partitioning between a stationary phase (water adsorbed on cellulose (B213188) paper) and a mobile phase (a developing solvent). kau.edu.sa

The separation is quantified by the Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. kau.edu.sacutm.ac.in For visualization of the separated sugar spots, various spray reagents are used, such as ammoniacal silver nitrate (B79036) or aniline (B41778) diphenylamine, which produce colored spots upon heating. kau.edu.sa

While modern techniques like HPLC and GC offer higher resolution and sensitivity, paper chromatography remains a valuable tool for preliminary analysis and for educational purposes. ias.ac.inslideshare.netscribd.com It has been successfully applied to separate mixtures of various sugars, and the formation of derivatives like phenylhydrazones can aid in their separation and identification.

Table 4: Common Solvent Systems and Visualization Reagents for Paper Chromatography of Sugars

Solvent SystemVisualization ReagentColor of Spots
n-butanol-acetic acid-water (4:1:5 v/v) scribd.comAmmoniacal silver nitrateBrown kau.edu.sa
Water-saturated phenol (B47542) + 1% ammonia (B1221849) scribd.comAniline diphenylamineVaries (e.g., brownish-purple) ias.ac.in
Isopropanol-pyridine-water-acetic acid (8:8:4:1 v/v) scribd.comAlkaline permanganateYellow spots on a purple background kau.edu.sa
---Resorcinol reagentVaries kau.edu.sa

Theoretical and Computational Chemistry Studies of 5 Deoxy L Arabinose Phenylhydrazone

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a flexible molecule like 5-deoxy-L-arabinose phenylhydrazone, MD simulations offer crucial insights into its conformational landscape and how it interacts with its environment. The molecule consists of a phenyl ring, a hydrazone linker, and a deoxy sugar chain, all connected by several rotatable single bonds, which allows it to adopt numerous three-dimensional shapes or conformations.

MD simulations can explore these possibilities by simulating the molecule's dynamic behavior, identifying the most stable, low-energy conformations. This analysis is fundamental to understanding how the molecule might bind to a biological target, such as an enzyme. jlu.edu.cnnih.gov The simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its surroundings (e.g., solvent molecules or a protein's active site). jlu.edu.cn The phenylhydrazone moiety contains four hydrogen bond donors and can act as a hydrogen bond acceptor, making these interactions particularly significant. nih.gov Studies on similar systems, like arabinose-binding proteins, have demonstrated that MD simulations can effectively detail the changes in van der Waals and other interactions that govern molecular recognition and binding stability. jlu.edu.cnfrontiersin.org

Table 1: Key Parameters Analyzed in MD Simulations of this compound
ParameterDescriptionSignificance
Conformational StatesAnalysis of dihedral angles along the rotatable bonds to identify stable 3D structures.Determines the molecule's preferred shape(s), which is critical for receptor binding and reactivity.
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions over time, indicating structural stability. frontiersin.orgA stable RMSD profile suggests the molecule has reached an equilibrium state in the simulation. frontiersin.org
Radius of Gyration (Rg)Indicates the compactness of the molecule's structure during the simulation. frontiersin.orgChanges in Rg can reveal significant conformational changes, such as folding or unfolding of the sugar chain.
Hydrogen Bond AnalysisIdentifies the formation and lifetime of hydrogen bonds with solvent or other molecules.Highlights key interactions that stabilize the molecule's structure or its complex with a binding partner.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, providing a detailed picture of reactivity and electronic behavior. For this compound, DFT calculations are invaluable for understanding its chemical nature.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy and localization of these orbitals are fundamental to predicting reactivity. The HOMO represents the region from which an electron is most likely to be donated (a site for electrophilic attack), while the LUMO represents the region most likely to accept an electron (a site for nucleophilic attack). researchgate.net In similar hydrazone structures, the HOMO is often localized on electron-rich areas like the phenyl ring and the hydrazone group, while the LUMO is centered on the C=N bond and adjacent atoms. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of intermolecular interactions.

Table 2: Electronic Properties from DFT Calculations and Their Implications
Calculated PropertyDefinitionPredicted Implication for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Dipole MomentA measure of the overall polarity of the molecule.Predicts how the molecule will interact with polar solvents and external electric fields. nih.gov
Binding Free Energy (ΔG)The change in free energy when the molecule binds to another. nih.govA more negative ΔG indicates a more stable complex, which can be used to screen for potential binding partners. nih.gov

Stereochemical Modeling and Chirality Prediction for Synthetic Design

The stereochemistry of this compound is a defining feature, with specific chiral centers derived from the L-arabinose precursor and a particular geometry at the hydrazone double bond. The established configuration is (2S,3S,4S,E)-1-(2-Phenylhydrazono)pentane-2,3,4-triol. nih.gov Stereochemical modeling and chirality prediction are crucial computational techniques for designing syntheses that yield the correct stereoisomer with high purity.

This compound is used as a chiral building block in specialized syntheses. For instance, it serves as a starting material for the synthesis of 5,6,7,8-tetrahydro-L-biopterin. google.com During synthesis, such as the reaction between 5-deoxy-L-arabinose and phenylhydrazine (B124118), computational modeling can predict the facial selectivity of the reaction. google.com It helps rationalize why the thermodynamically more stable (E)-isomer of the C=N double bond is preferentially formed over the (Z)-isomer. Furthermore, in multi-step synthetic routes, computational models can be used to predict whether stereocenters will be retained or inverted, ensuring the final product possesses the desired absolute configuration. This predictive power is essential for avoiding the costly and time-consuming synthesis of incorrect isomers, making it a cornerstone of modern synthetic design.

Table 3: Stereochemical Features of this compound for Modeling
FeatureSpecific ConfigurationRole of Computational Modeling
Chiral Center C2SPredicting the retention of stereochemistry from the L-arabinose starting material during synthesis. google.comnih.gov
Chiral Center C3S
Chiral Center C4S
C=N Double BondE (trans)Modeling the transition state energies to predict and explain the preferential formation of the (E)-isomer over the (Z)-isomer.

Applications in Advanced Organic Synthesis and Material Sciences Research

Role as a Chiral Intermediate in the Synthesis of Pterin (B48896) Derivatives

A primary application of 5-deoxy-L-arabinose phenylhydrazone is its role as a chiral intermediate in the synthesis of various pterin derivatives. Pteridines are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including cofactors and pigments.

This compound serves as a key starting material for the synthesis of L-biopterin and its reduced form, 5,6,7,8-tetrahydrobiopterin (BH4). google.comnih.govchemicalbook.com Tetrahydrobiopterin is an essential cofactor for several aromatic amino acid hydroxylase enzymes, which are critical for the biosynthesis of neurotransmitters like dopamine (B1211576) and serotonin.

Table 1: Synthesis of Pterin Derivatives from this compound

Starting MaterialKey IntermediateTarget MoleculeReference
5-deoxy-L-arabinoseThis compound5,6,7,8-tetrahydro-L-biopterin google.comnih.govchemicalbook.com
L-rhamnoseAcyl derivative of this compoundL-Biopterin researchgate.net
5-deoxy-L-arabinoseAcetylated this compoundL-Biopterin, Sapropterin google.com
5-deoxy-L-[5-2H1]arabinose5-deoxy-L-arabinose-phenylhydrazone-triacetateL-[3′-2H1]biopterin mdpi.com

A critical step in the synthesis of pterins from this compound is the condensation reaction with a suitably substituted pyrimidine (B1678525). Specifically, derivatives of 2,4,5-triaminopyrimidine or 4-hydroxy-2,5,6-triaminopyrimidine are used. researchgate.netmdpi.com

In a typical procedure, an acylated form of this compound, such as 1',2'-diacetyl-L-biopterin, is reacted with 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride. researchgate.net This is followed by an oxidation step, often using iodine, to form the pterin ring system. The final step involves deacylation to yield the desired L-biopterin. mdpi.com This condensation reaction effectively joins the chiral sugar-derived side chain to the heterocyclic pyrimidine core, forming the pteridine (B1203161) structure.

Research has also explored the regioselective formation of different pterin isomers, including pyranopterin and furanopterin structures, from sugar phenylhydrazones. The regioselectivity of the condensation reaction between the sugar derivative and the aminopyrimidine is a key factor that determines the final structure.

Studies have shown that the condensation of protected pentose (B10789219) phenylhydrazones, including those derived from L-arabinose, with 5,6-diamino-2-methoxypyrimidin-4(3H)-ones can yield pyrano[3,2-g]pteridines. The Viscontini reaction, which involves the condensation of pentose phenylhydrazone derivatives with a triaminopyrimidine under slightly acidic conditions, is noted for its ability to produce a regioselective product. This regioselectivity is achieved through an Amadori rearrangement, which creates a ketone that directs the nucleophilic attack of the more reactive C5 amine of the pyrimidine. These investigations are crucial for synthesizing specific isomers of pterin-based compounds with unique biological activities.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond pterin synthesis, the inherent chirality of this compound makes it a valuable chiral building block for the synthesis of other complex molecules. Its specific stereochemistry, derived from L-arabinose, is advantageous in constructing enantiomerically pure synthons for various chiral products, including pharmaceuticals. anaxlab.com

Saccharide hydrazones, in general, are recognized as versatile starting materials for producing imino sugars and carba-sugars. These sugar mimics are of considerable interest due to their potential as enzyme inhibitors. The stable and crystalline nature of the phenylhydrazone derivative facilitates its handling and purification during multi-step synthetic sequences.

Research on Novel Chemical Entities Derived from the Compound

This compound also serves as a scaffold for the development of novel chemical entities. By modifying its structure, researchers can create new derivatives with potentially unique properties. For example, acetylation of the hydroxyl groups leads to the formation of 5-Deoxy-2,3,4-O-triacetyl-L-arabinose Phenylhydrazone. This modification increases the lipophilicity of the molecule, which can be a desirable trait in certain applications.

Furthermore, the general reactivity of sugar hydrazones allows for their integration into various synthetic schemes to produce new classes of compounds. For instance, the reaction of phenylhydrazine (B124118) with carbohydrate-derived dialdehydes has been explored as a route to precursors for antibiotics, demonstrating the potential for creating structurally diverse and biologically active molecules from this class of compounds.

Applications in Analytical Derivatization for Carbohydrate Research

In the field of carbohydrate analysis, phenylhydrazine and its derivatives are employed as derivatizing agents to enhance the detection and structural elucidation of sugars. The reaction of a carbohydrate with phenylhydrazine to form a phenylhydrazone is a fundamental process in carbohydrate chemistry.

This derivatization is particularly useful in mass spectrometry-based analyses. Tagging glycans with phenylhydrazine (PHN) increases their detection sensitivity in techniques like HPLC, ESI-MS, and MALDI-MS. The resulting PHN-derivatives also produce informative fragmentation patterns under tandem mass spectrometry, which aids in the structural elucidation of complex oligosaccharides and the identification of new isomeric structures.

Table 2: Analytical Applications of Phenylhydrazone Derivatization

ApplicationTechniqueAdvantage of DerivatizationReference
Identification & Characterization of SugarsGeneral Carbohydrate ChemistryFormation of identifiable phenylhydrazone/osazone derivatives
Profiling of N-glycansHPLC, ESI-MS, MALDI-MSIncreased detection sensitivity
Structural Elucidation of OligosaccharidesTandem Mass SpectrometryProvides useful fragmentation data for structural analysis

Phenylhydrazine Derivatization in Glycomics and Oligosaccharide Research

In the fields of glycomics and oligosaccharide research, the analysis of complex carbohydrates presents a significant analytical challenge. Derivatization of sugars is a common strategy to improve their detection and separation. Phenylhydrazine is a well-established reagent for this purpose, reacting with the reducing end of a carbohydrate to form a phenylhydrazone. nih.govresearchgate.net This derivatization imparts a UV-active chromophore and a readily ionizable group to the sugar molecule, enhancing its detectability in both HPLC and mass spectrometry. nih.gov

The reaction of carbohydrates with phenylhydrazine to form their corresponding phenylhydrazone derivatives is a straightforward and effective method for increasing sensitivity in mass spectrometric analysis. nih.gov This technique has been successfully applied to the profiling of N-glycans from various biological sources. researchgate.net The phenylhydrazone tag not only improves ionization efficiency but also influences the fragmentation patterns in tandem mass spectrometry (MS/MS), providing valuable structural information for the elucidation of oligosaccharide structures, including the determination of isomeric forms. nih.govresearchgate.net

While direct and extensive research specifically employing this compound in broad glycomics and oligosaccharide research is not widely documented, the established principles of phenylhydrazine derivatization suggest its potential utility. As a stable, well-characterized phenylhydrazone of a deoxy sugar, it could serve as a valuable standard for developing and validating analytical methods for deoxyglycans, which are important components of many natural products and bacterial polysaccharides.

The table below summarizes the key aspects of phenylhydrazine derivatization in carbohydrate analysis.

FeatureDescription
Reaction Condensation of phenylhydrazine with the carbonyl group of a reducing sugar.
Product Phenylhydrazone derivative.
Advantages Introduction of a UV chromophore and an ionizable group.
Analytical Impact Increased sensitivity in HPLC-UV and mass spectrometry.
Applications Structural elucidation and profiling of oligosaccharides and glycans. nih.govresearchgate.net

Strategies for Enhancing Detection Sensitivity in Mass Spectrometry of Carbohydrates

The inherent low ionization efficiency of underivatized carbohydrates in mass spectrometry necessitates strategies to enhance their detection sensitivity. Phenylhydrazine derivatization is a prime example of such a strategy. The introduction of the phenylhydrazone group at the reducing end of a carbohydrate significantly improves its ionization characteristics in both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov

The benefits of phenylhydrazine tagging extend to tandem mass spectrometry (MS/MS) analysis. The fragmentation of phenylhydrazone-derivatized oligosaccharides often yields structurally informative ions that facilitate the sequencing and branching pattern determination of the glycan. nih.govresearchgate.net For instance, the fragmentation can reveal details about core fucosylation in N-glycans. researchgate.netacs.org

The general procedure for phenylhydrazine derivatization is relatively simple, often involving the incubation of the carbohydrate with phenylhydrazine in an appropriate solvent. nih.gov This ease of use, combined with the significant enhancement in sensitivity and structural information, makes it a valuable tool in the glycoanalyst's arsenal.

While specific studies detailing the use of this compound as a sensitivity-enhancing agent for other deoxy sugars are not prevalent, its stable nature and known mass make it a suitable candidate for use as an internal standard in quantitative mass spectrometry-based studies of similar derivatized deoxy sugars.

The following table outlines strategies for enhancing carbohydrate detection in mass spectrometry, with a focus on derivatization.

StrategyMechanismOutcome
Phenylhydrazine Derivatization Covalent attachment of a phenylhydrazone group to the reducing end of the carbohydrate.Increased ionization efficiency and introduction of a UV chromophore. nih.gov
Permethylation Replacement of all hydroxyl and N-acetyl protons with methyl groups.Increased hydrophobicity and improved stability of sialic acid residues.
Fluorescent Labeling (e.g., 2-AB, APTS) Attachment of a fluorescent tag to the reducing end.Enables sensitive detection by fluorescence and improves chromatographic separation.

Future Research Perspectives and Methodological Advancements

Development of Next-Generation Stereoselective Synthetic Routes

The classical synthesis of 5-deoxy-L-arabinose phenylhydrazone involves the condensation of 5-deoxy-L-arabinose with phenylhydrazine (B124118). google.com Future advancements in this area are anticipated to focus on enhancing stereoselectivity, efficiency, and sustainability. The stereoselective synthesis of deoxy glycosides, a class of compounds to which 5-deoxy-L-arabinose belongs, is a recognized challenge in carbohydrate chemistry. rsc.orgnih.gov

Next-generation synthetic strategies could involve the development of novel organocatalytic methods. rsc.org Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex carbohydrate derivatives, offering alternatives to traditional metal-based catalysts. rsc.org For instance, proline and its derivatives have been successfully used to catalyze the synthesis of protected carbohydrates with high enantio- and diastereocontrol. organic-chemistry.org The application of such catalysts to the synthesis of 5-deoxy-L-arabinose itself, from simpler achiral precursors, could provide a more efficient and versatile route to the phenylhydrazone derivative.

Another promising avenue is the use of biocatalysis. Engineered enzymes could offer highly specific and environmentally benign pathways to 5-deoxy-L-arabinose and its subsequent derivatization. The development of glycosynthases, engineered glycosidases, for the synthesis of specific glycosidic linkages is a testament to the potential of this approach. technologypublisher.com

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Organocatalysis High stereoselectivity, metal-free conditions, milder reaction conditions.Development of novel chiral catalysts for the asymmetric synthesis of 5-deoxy-L-arabinose.
Biocatalysis High specificity, environmentally friendly, potential for one-pot syntheses.Engineering of enzymes for the selective synthesis and derivatization of 5-deoxy-L-arabinose.
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability.Integration of stereoselective catalytic methods into continuous flow processes.

Exploration of Advanced Catalytic Systems for Efficient Derivatization

The formation of the phenylhydrazone linkage is a critical step in the synthesis of the title compound. While this reaction can be achieved under relatively straightforward conditions, the exploration of advanced catalytic systems could lead to more efficient and selective derivatization processes. This is particularly relevant for the synthesis of analogs of this compound with diverse functionalities.

Recent research has focused on the development of catalysts that accelerate hydrazone formation under mild, neutral pH conditions. nih.gov This is significant for applications in biological systems and for substrates that are sensitive to harsh acidic or basic conditions. The use of aniline (B41778) and its derivatives as catalysts for oxime and hydrazone formation is well-established, and newer, more efficient catalysts are being discovered. nih.gov

Furthermore, the application of Lewis acids, such as cerium(III) chloride (CeCl₃·7H₂O), has shown promise in catalyzing the formation of hydrazones from aromatic aldehydes and ketones, often under mild conditions and with low catalyst loadings. The systematic investigation of such catalysts for the reaction of 5-deoxy-L-arabinose with a variety of substituted phenylhydrazines could expand the library of accessible derivatives for further study.

Integration with High-Throughput Screening Methodologies for New Synthetic Transformations

High-throughput screening (HTS) is a powerful technology for the rapid discovery of new reactions and optimization of reaction conditions. wikipedia.orgbmglabtech.com While HTS has been extensively used in drug discovery and for the screening of enzyme inhibitors, its application in discovering new synthetic transformations for specific carbohydrate derivatives like this compound is an emerging area. nih.govnih.gov

An automated platform could be developed to screen a wide array of catalysts and reaction conditions for the derivatization of the hydroxyl groups of this compound. This could lead to the discovery of novel, selective reactions for acylation, alkylation, or glycosylation at specific positions of the carbohydrate backbone. Such a platform would accelerate the synthesis of a diverse library of analogs for biological evaluation.

Moreover, HTS could be employed to identify new applications for this compound itself, for example, by screening its ability to act as a ligand for proteins or as a catalyst in other chemical reactions.

HTS Application AreaPotential Impact on this compound Research
Catalyst Screening Rapid identification of optimal catalysts for derivatization reactions.
Reaction Optimization Efficient determination of ideal reaction conditions (solvent, temperature, etc.).
New Reaction Discovery Uncovering novel synthetic transformations involving the compound.
Biological Activity Screening Identifying potential new biological targets or activities of its derivatives.

Refinement of Computational Approaches for Predictive Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, including their conformation, reactivity, and interaction with other molecules. nih.govnih.gov For this compound, computational methods can provide valuable insights that can guide future experimental work.

Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in solution, which is crucial for understanding its reactivity and biological activity. nih.gov Such studies can help in the rational design of derivatives with specific desired conformations.

Furthermore, quantum mechanical calculations can be employed to model reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. acs.org This can aid in the design of more selective catalysts and reaction conditions. As computational models become more sophisticated, they will play an increasingly important role in the predictive design of new synthetic routes to and applications for complex carbohydrate derivatives.

Potential Role in Emerging Fields of Chiral Organic Chemistry and Carbohydrate Science

As a chiral molecule derived from the relatively abundant L-arabinose, this compound is a valuable building block belonging to the "chiral pool". wikipedia.orgnumberanalytics.com The chiral pool consists of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org

The defined stereochemistry of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of reactions. The presence of both a carbohydrate backbone and an aromatic phenylhydrazone moiety provides multiple points for modification and attachment to other molecular frameworks.

In the broader field of carbohydrate science, deoxy sugars are recognized for their critical role in the biological activity of many natural products. rsc.orgingentaconnect.com The synthesis of analogs of this compound and their incorporation into larger oligosaccharide structures could lead to the discovery of new bioactive compounds with potential applications in medicine and biology. The exploration of this compound and its derivatives in the context of glycodiversification is a promising area for future research.

Q & A

Q. What are the established synthetic routes for 5-deoxy-L-arabinose phenylhydrazone, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 5-deoxy-L-arabinose with phenylhydrazine. A standard protocol uses acidic conditions (e.g., acetic acid in ethanol) under reflux to facilitate hydrazone formation . Microwave-assisted synthesis, as demonstrated for similar phenylhydrazone derivatives, can reduce reaction times (1–2 minutes) and improve yields by enhancing reaction kinetics . Optimization should include pH control (3–5), stoichiometric ratios (1:1.2 for sugar:phenylhydrazine), and temperature monitoring (60–80°C) to minimize side reactions. Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm the Schiff base formation (C=N stretch ~1600 cm⁻¹) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Key techniques include:

  • X-ray crystallography : Resolves the stereochemistry of the hydrazone bond and sugar conformation.
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and anomeric protons (δ 4.5–5.5 ppm); ¹³C NMR confirms the imine carbon (δ ~150 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₅N₂O₃: 247.1052 Da) .
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Q. What are the primary applications of this compound in analytical chemistry?

It serves as a derivatization agent for carbonyl detection via UV-Vis (λmax ~370 nm for hydrazone adducts) . In chromatography, its phase-separation properties enhance resolution of polar metabolites, particularly in HILIC modes . For sugar analysis, it enables differentiation of aldose/ketose isomers through distinct retention times .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylated derivatives) affect the reactivity and bioactivity of this compound?

Acetylation (e.g., 2,3,4-O-triacetyl derivatives) increases lipophilicity, improving membrane permeability in cellular assays. However, this reduces aqueous solubility, requiring DMSO/cosolvent systems (≤5% v/v) . Bioactivity studies show acetylated derivatives exhibit enhanced antiviral activity (e.g., IC₅₀ reduction from 50 µM to 12 µM against Verticillium dahliae) but may alter mitochondrial targeting in energy metabolism studies . Comparative TLC (silica gel, chloroform:methanol 9:1) and DSC (Tm shifts ±5°C) are essential to track stability changes.

Q. What experimental challenges arise in interpreting tissue-specific pharmacokinetics of phenylhydrazone derivatives, and how can they be mitigated?

Evidence from radiolabeled hydrazones (e.g., ¹³¹I vs. ¹²⁵I analogs) shows hepatobiliary clearance discrepancies due to variable hydrazone bond stability in vivo. For this compound, acid-labile linkages may hydrolyze in lysosomes, releasing catabolites that accumulate in kidneys . To address this:

  • Use SPECT imaging to track real-time biodistribution.
  • Incorporate cleavable linkers (e.g., esterase-sensitive groups) to reduce renal retention .
  • Validate hydrazone stability via HPLC-MS in simulated physiological buffers (pH 4.5–7.4) .

Q. How can AI-driven tools like PubCompare.ai improve reproducibility in phenylhydrazone research?

Q. Why do studies report conflicting bioactivity data for phenylhydrazone derivatives, and how should researchers address this?

Discrepancies often stem from:

  • Assay variability : Gram-negative vs. Gram-positive bacteria require adjusted permeability models (e.g., porin channel utilization in E. coli) .
  • Hydrazone stability : Phenylhydrazones degrade faster under UV light than phenacylhydrazones, skewing IC₅₀ results .
  • Solution-state conformation : Chair vs. boat conformations of the sugar moiety alter binding affinity (ΔG up to 3 kcal/mol) . Mitigation strategies :
  • Standardize assay conditions (e.g., CLSI guidelines for MIC testing).
  • Use stability-indicating methods (e.g., LC-MS/MS) to quantify intact compound during bioassays .

Methodological Resources

  • Synthetic Protocols : [8, 9, 15]
  • Characterization Tools : [11, 12]
  • Bioactivity Optimization : [5, 17]
  • Reproducibility Tools : [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.